![molecular formula C19H22N4O4S B2701692 1-(3-oxo-3-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1211189-24-0](/img/structure/B2701692.png)
1-(3-oxo-3-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
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Description
1-(3-oxo-3-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H22N4O4S and its molecular weight is 402.47. The purity is usually 95%.
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Scientific Research Applications
- MOTPA serves as an intermediate in the production of (S)-duloxetine , a blockbuster antidepressant drug. Whole cells of Rhodotorula glutinis have been employed to reduce MOTPA to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide with excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) and >95% conversion .
- Duloxetine , the final product derived from MOTPA , is FDA-approved for treating anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain. Its dual inhibition of serotonin and norepinephrine reuptake makes it effective in managing neuropathic pain .
- Asymmetric reduction of ketones to chiral alcohols is desirable. While synthetic methods achieve 90% ee, bioreduction using isolated dehydrogenases from Exiguobacterium sp. and Thermoanaerobacter sp. achieved an impressive 98% ee for (S)-ethyl 3-hydroxy-3-(thiophen-2-yl) propanoate and (S)-3-chloro-1-(thiophen-2-yl) propan-1-ol , respectively .
- The (S)-enantiomer of duloxetine is the active form. Efficient synthesis of this enantiomer from MOTPA is crucial for pharmaceutical applications .
- Studying the bioreduction process involving MOTPA provides insights into enzymatic mechanisms and substrate specificity, aiding enzyme engineering and drug development .
- Bioreduction processes offer environmentally friendly alternatives to traditional chemical methods. Utilizing whole cells or isolated enzymes for chemo- and stereoselective transformations contributes to sustainable synthesis .
Antidepressant Drug Synthesis
Pain Management and Neuropathy
Chiral Alcohol Synthesis
Pharmaceutical Development
Chemical Biology and Enzyme Catalysis
Green Chemistry and Biocatalysis
properties
IUPAC Name |
1-[3-oxo-3-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]propyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c24-16-3-5-23(19(27)20-16)6-4-17(25)21-7-9-22(10-8-21)18(26)14-12-13(14)15-2-1-11-28-15/h1-3,5,11,13-14H,4,6-10,12H2,(H,20,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUGFHDMWGBXLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCN2C=CC(=O)NC2=O)C(=O)C3CC3C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-oxo-3-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione |
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